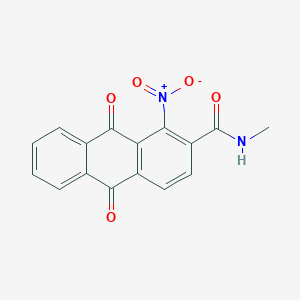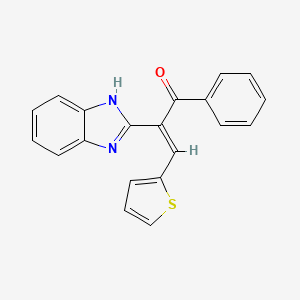
N-methyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide, also known as MNDAC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mécanisme D'action
The mechanism of action of N-methyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is not fully understood, but it is believed to involve the interaction of the compound with certain enzymes and proteins in the body. Studies have shown that N-methyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide can inhibit the activity of certain enzymes, which may be responsible for its observed effects on cellular processes.
Biochemical and Physiological Effects:
N-methyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that the compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for use in cancer treatment. Additionally, N-methyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been shown to exhibit anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-methyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide in lab experiments is its relatively simple synthesis method, which makes it easy to obtain in large quantities. Additionally, the compound has been shown to be stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, one limitation of using N-methyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is its relatively low solubility in certain solvents, which may make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on N-methyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide. One area of interest is in the development of new organic semiconductors based on the structure of N-methyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide, which may exhibit improved properties for use in electronic devices. Additionally, further studies are needed to fully understand the mechanism of action of N-methyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide and its potential applications in the treatment of various diseases. Finally, research is needed to optimize the synthesis method of N-methyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide and to explore new methods for its production.
Méthodes De Synthèse
N-methyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide can be synthesized through a multistep reaction process, which involves the reaction of 9,10-anthraquinone with nitric acid and sulfuric acid to produce 9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid. This intermediate product is then reacted with thionyl chloride to form the corresponding acid chloride, which is further reacted with N-methylamine to yield N-methyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide.
Applications De Recherche Scientifique
N-methyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been studied for its potential applications in various areas of scientific research. One of the most promising areas is in the development of organic semiconductors, which are used in electronic devices such as solar cells and organic light-emitting diodes (OLEDs). N-methyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has been shown to exhibit good electron-transporting properties, making it a potential candidate for use in such devices.
Propriétés
IUPAC Name |
N-methyl-1-nitro-9,10-dioxoanthracene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O5/c1-17-16(21)11-7-6-10-12(13(11)18(22)23)15(20)9-5-3-2-4-8(9)14(10)19/h2-7H,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPBPRYJAQICJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamide](/img/structure/B5301478.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5301485.png)
![2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5301493.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B5301508.png)
![1-{[2-methyl-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5301511.png)


![1'-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5301536.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-2-pyrimidinylacetamide](/img/structure/B5301537.png)
![7-(4-isopropylbenzyl)-2-[(4-methyl-1H-imidazol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5301543.png)
![1-[(3-methyl-2-pyridinyl)methyl]-4-(2-phenylpropyl)piperazine](/img/structure/B5301548.png)


![4-fluoro-1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5301582.png)